3-Methoxy-5-methyl-2-pyrazinemethanamine
Description
3-Methoxy-5-methyl-2-pyrazinemethanamine is a pyrazine derivative characterized by a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 5, and an aminomethyl (-CH₂NH₂) substituent at position 2 of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their applications in pharmaceuticals, agrochemicals, and flavoring agents.
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(3-methoxy-5-methylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3O/c1-5-4-9-6(3-8)7(10-5)11-2/h4H,3,8H2,1-2H3 |
InChI Key |
JRGLQRNVKCSURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methyl-2-pyrazinemethanamine typically involves the reaction of 3-methoxy-5-methylpyrazine with an appropriate amine source. One common method is the reductive amination of 3-methoxy-5-methylpyrazine using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .
Industrial Production Methods
Industrial production methods for 3-Methoxy-5-methyl-2-pyrazinemethanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methyl-2-pyrazinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the pyrazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives .
Scientific Research Applications
3-Methoxy-5-methyl-2-pyrazinemethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methyl-2-pyrazinemethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
The following table summarizes key structural and physicochemical differences between 3-Methoxy-5-methyl-2-pyrazinemethanamine and analogous compounds:
Key Observations:
Substituent Effects on Properties: The presence of a methoxy group (e.g., in 2-Methoxy-3-(1-methylpropyl)pyrazine and 5-Isobutyl-3-methyl-2-methoxypyrazine ) enhances lipophilicity compared to amino-substituted analogs like 2-Amino-3-methylpyrazine. This likely influences solubility and bioavailability.
Structural Analogues in Flavoring :
- Compounds like 2-Methoxy-3-(1-methylpropyl)pyrazine (FEMA 3433) are used as artificial flavoring agents due to their nutty or earthy odor profiles . The target compound’s methoxy and methyl groups may confer similar sensory properties but require experimental validation.
Safety Profiles: 3-Methyl-2-pyrazinamine is classified as an irritant under GHS guidelines . The aminomethyl group in the target compound may pose similar hazards, necessitating careful handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
